molecular formula C7H5Cl2N3 B13662201 2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13662201
M. Wt: 202.04 g/mol
InChI Key: UVBCHSJUEUKQAC-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 2 and 7, and a methyl group at position 5 on the pyrrolo[3,2-d]pyrimidine ring system. Pyrrolopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. In this method, starting materials such as acetophenone derivatives are subjected to microwave irradiation in the presence of suitable reagents to yield the desired pyrrolopyrimidine derivatives .

Another approach involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization to form the pyrrolopyrimidine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis, which are critical in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 7, along with a methyl group at position 5, makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

2,7-dichloro-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-4(8)6-5(12)2-10-7(9)11-6/h2-3H,1H3

InChI Key

UVBCHSJUEUKQAC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC(=NC=C21)Cl)Cl

Origin of Product

United States

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